molecular formula C18H13N5O4S B2640153 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1170818-15-1

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2640153
CAS No.: 1170818-15-1
M. Wt: 395.39
InChI Key: FDZCERKTSLKTGZ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzo[d]thiazol-2-yl group, a tetrahydrocyclopenta[c]pyrazol-3-yl group, and a 5-nitrofuran-2-carboxamide group. Compounds with these functional groups are often involved in various biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through coupling reactions, nucleophilic substitutions, or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group in the 5-nitrofuran-2-carboxamide moiety is often involved in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the compound .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Novel analogs, including derivatives of benzo[d]thiazol, have been synthesized and assessed for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations. These compounds have been subject to structure-activity relationship studies to optimize their antimicrobial efficacy (Palkar et al., 2017).

Anticancer Activities

  • Research on benzothiazole derivatives has revealed potent antitumor agents showing significant in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of these compounds in cancer treatment (Yoshida et al., 2005).

Carbonic Anhydrase Inhibition

  • Metal complexes of heterocyclic sulfonamide derivatives have demonstrated strong inhibitory properties against carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions associated with altered enzyme activity (Büyükkıdan et al., 2013).

Nitric Oxide Synthase Inhibition

  • Studies have developed pyrazoline and thiadiazoline derivatives as inhibitors against different isoforms of nitric oxide synthase, indicating their potential use in conditions where modulation of nitric oxide levels is beneficial (Arias et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Future research could involve the synthesis of analogs, testing for biological activity, and further exploration of the mechanism of action .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c24-17(13-8-9-15(27-13)23(25)26)20-16-10-4-3-6-11(10)21-22(16)18-19-12-5-1-2-7-14(12)28-18/h1-2,5,7-9H,3-4,6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZCERKTSLKTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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